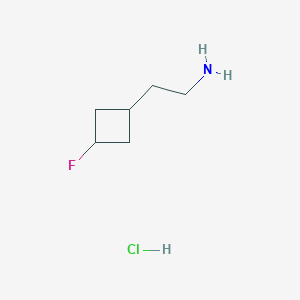

2-((1R,3s)-3-fluorocyclobutyl)ethan-1-amine hydrochloride

Description

2-((1R,3s)-3-fluorocyclobutyl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorocyclobutyl group attached to an ethanamine backbone, with the hydrochloride salt form enhancing its stability and solubility.

Properties

IUPAC Name |

2-(3-fluorocyclobutyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-6-3-5(4-6)1-2-8;/h5-6H,1-4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDNHBVQVYKGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,3s)-3-fluorocyclobutyl)ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Fluorocyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of a fluorine atom. The reaction conditions often require the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled temperature conditions.

Attachment of the Ethanamine Group: The fluorocyclobutyl intermediate is then reacted with an ethanamine derivative under nucleophilic substitution conditions. This step may involve the use of a base such as sodium hydride (NaH) to facilitate the reaction.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of 2-((1R,3s)-3-fluorocyclobutyl)ethan-1-amine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as in-line purification techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-((1R,3s)-3-fluorocyclobutyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features to 2-((1R,3S)-3-fluorocyclobutyl)ethan-1-amine hydrochloride exhibit promising antimicrobial properties. For instance, fluoro and trifluoromethyl-substituted derivatives have been synthesized and tested against multidrug-resistant strains of Staphylococcus aureus. These studies reveal minimum inhibitory concentrations (MIC) as low as 0.031 µg/mL for certain derivatives, highlighting the potential of fluorinated compounds in developing new antimicrobial agents .

Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology. Fluorinated amines are often explored for their effects on neurotransmitter systems. Research into similar compounds has shown that modifications can lead to enhanced binding affinities for neurotransmitter receptors, which could be beneficial in treating neurological disorders .

Pharmacological Insights

Drug Development

The unique stereochemistry of 2-((1R,3S)-3-fluorocyclobutyl)ethan-1-amine hydrochloride may influence its pharmacokinetics and pharmacodynamics. The presence of a fluorine atom can enhance metabolic stability and bioavailability. This characteristic is critical in drug design, where modifications to improve efficacy and reduce side effects are paramount. Case studies involving structurally related compounds have demonstrated improved therapeutic profiles due to such modifications .

Case Study: Antidepressant Properties

A notable case study examined the antidepressant-like effects of structurally similar compounds in animal models. The results indicated significant reductions in depressive behaviors when administered at specific dosages, suggesting that 2-((1R,3S)-3-fluorocyclobutyl)ethan-1-amine hydrochloride could be further investigated for similar therapeutic applications .

Material Science Applications

Polymer Chemistry

In material science, 2-((1R,3S)-3-fluorocyclobutyl)ethan-1-amine hydrochloride can serve as a building block for synthesizing novel polymers. Fluorinated monomers are known to impart unique properties such as increased thermal stability and chemical resistance to resulting materials. Research has shown that incorporating such compounds into polymer matrices can enhance performance in various applications, including coatings and adhesives .

Summary of Findings

Mechanism of Action

The mechanism of action of 2-((1R,3s)-3-fluorocyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclobutyl group can enhance the compound’s binding affinity and selectivity, while the ethanamine moiety can facilitate its interaction with biological targets. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

- 2-(1-cyclohexenyl)ethylamine

- (1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride

Uniqueness

2-((1R,3s)-3-fluorocyclobutyl)ethan-1-amine hydrochloride is unique due to the presence of the fluorocyclobutyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, binding affinity, and selectivity compared to similar compounds.

Biological Activity

2-((1R,3S)-3-fluorocyclobutyl)ethan-1-amine hydrochloride, a compound with the CAS number 2219353-56-5, has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

The compound's structure can be represented by the SMILES notation: NCC[C@@H]1CC@HF.Cl. It is a hydrochloride salt, often characterized by a purity of approximately 95% in commercial preparations .

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| IUPAC Name | 2-((1R,3S)-3-fluorocyclobutyl)ethan-1-amine hydrochloride |

| CAS Number | 2219353-56-5 |

| Molecular Formula | C6H11ClF N |

| Purity | 95% |

Research indicates that compounds similar to 2-((1R,3S)-3-fluorocyclobutyl)ethan-1-amine hydrochloride may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The presence of the fluorocyclobutyl moiety suggests potential activity in modulating neurotransmitter systems, particularly those involving amine receptors.

Case Studies and Research Findings

- Neurotransmitter Modulation : A study highlighted the effects of structurally related compounds on serotonin and dopamine receptors. These compounds showed varying degrees of agonistic and antagonistic activity, suggesting that 2-((1R,3S)-3-fluorocyclobutyl)ethan-1-amine hydrochloride could similarly influence mood and behavior through serotonergic pathways .

- Antitumor Activity : Another research effort examined the role of amine derivatives in cancer therapy. Compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, indicating that 2-((1R,3S)-3-fluorocyclobutyl)ethan-1-amine hydrochloride might possess antitumor properties .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Neurotransmitter Interaction | Potential modulation of serotonin and dopamine receptors |

| Antitumor Effects | Cytotoxicity against cancer cell lines observed in related studies |

Pharmacological Applications

Given its structural characteristics, there is potential for this compound in pharmacological applications targeting neurological disorders and cancer treatments. The exploration of its efficacy in clinical settings remains an area for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.